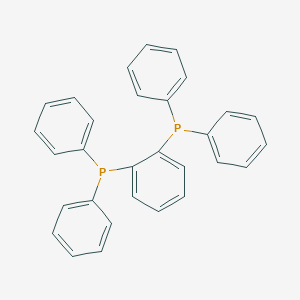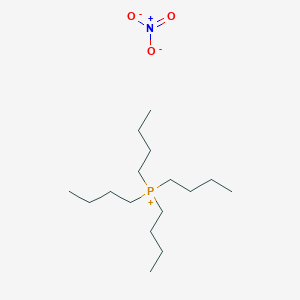
Niobium chloride (NbCl4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium chloride (NbCl4) is a chemical compound that is widely used in scientific research. It is a yellowish-brown solid that is soluble in organic solvents and water. Niobium chloride has many applications in chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Niobium chloride has many applications in scientific research. It is used as a catalyst in organic synthesis reactions, as a precursor for the preparation of niobium oxide and niobium carbide, and as a starting material for the synthesis of other niobium compounds. Niobium chloride is also used in the preparation of niobium nanowires, which have potential applications in nanoelectronics.
Mécanisme D'action
The mechanism of action of niobium chloride is not well understood. However, it is believed that niobium chloride acts as a Lewis acid catalyst in organic synthesis reactions. It can also act as a precursor for the preparation of niobium oxide and niobium carbide.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of niobium chloride. However, it has been reported that niobium chloride can cause skin and eye irritation. It is also toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Niobium chloride has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, niobium chloride has limitations as well. It is toxic if ingested or inhaled, and it can cause skin and eye irritation. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on niobium chloride. One area of research is the development of new synthesis methods for niobium chloride that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of niobium chloride in organic synthesis reactions. Finally, there is potential for the use of niobium chloride in the development of new materials, such as niobium nanowires, with unique properties and applications.
Conclusion:
In conclusion, niobium chloride is a chemical compound that has many applications in scientific research. It is used as a catalyst in organic synthesis reactions, as a precursor for the preparation of niobium oxide and niobium carbide, and as a starting material for the synthesis of other niobium compounds. Although there is limited information on the biochemical and physiological effects of niobium chloride, it is known to cause skin and eye irritation and is toxic if ingested or inhaled. Future research on niobium chloride should focus on the development of new synthesis methods, the study of its mechanism of action, and the development of new materials with unique properties and applications.
Méthodes De Synthèse
Niobium chloride can be synthesized by several methods, including the reaction of niobium pentachloride (NbCl5) with hydrogen gas (H2) or by the reaction of niobium metal with chlorine gas (Cl2). The reaction of niobium pentachloride with hydrogen gas is the most common method of synthesizing niobium chloride. The reaction takes place in a closed system at high temperatures and pressures.
Propriétés
Numéro CAS |
13569-70-5 |
|---|---|
Nom du produit |
Niobium chloride (NbCl4) |
Formule moléculaire |
Cl4Nb |
Poids moléculaire |
234.7 g/mol |
Nom IUPAC |
tetrachloroniobium |
InChI |
InChI=1S/4ClH.Nb/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
FCLAPXQWWIRXCV-UHFFFAOYSA-J |
SMILES |
Cl[Nb](Cl)(Cl)Cl |
SMILES canonique |
Cl[Nb](Cl)(Cl)Cl |
Autres numéros CAS |
13569-70-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















